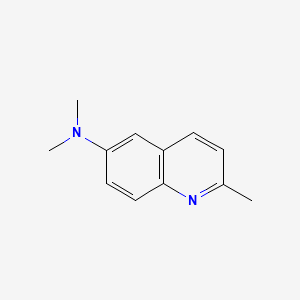![molecular formula C15H18N4O4 B1208186 5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione CAS No. 94099-56-6](/img/structure/B1208186.png)
5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione is a complex organic compound with the molecular formula C15H18N4O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize efficiency and yield while minimizing costs. These methods often involve large-scale reactions under controlled conditions, utilizing advanced equipment and techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroperoxy derivatives, while reduction can produce various hydroxy compounds .
Scientific Research Applications
5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an oxidizing agent, affecting cellular redox balance and inducing oxidative stress. This compound may also interact with enzymes and proteins, modulating their activities and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyloctanamide: This compound shares some structural similarities but differs in its functional groups and applications.
Other benzo[g]pteridine derivatives: These compounds have similar core structures but vary in their substituents and properties.
Uniqueness
5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione is unique due to its specific hydroperoxy and trimethyl substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
94099-56-6 |
|---|---|
Molecular Formula |
C15H18N4O4 |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
5-ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H18N4O4/c1-5-19-10-7-6-9(2)8-11(10)17(3)12-15(19,23-22)13(20)18(4)14(21)16-12/h6-8,22H,5H2,1-4H3 |
InChI Key |
PVAOJECIJLYLME-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C)N(C3=NC(=O)N(C(=O)C31OO)C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)N(C3=NC(=O)N(C(=O)C31OO)C)C |
Synonyms |
4 alpha-hydroperoxy-5-ethyl-3,8,10-trimethylisoalloxazine FLETOOH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[8-[4-Acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate](/img/structure/B1208103.png)

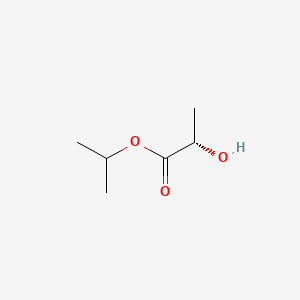
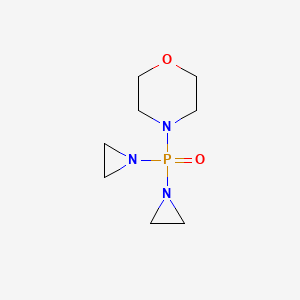
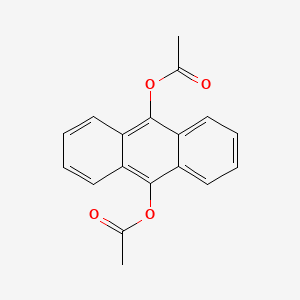
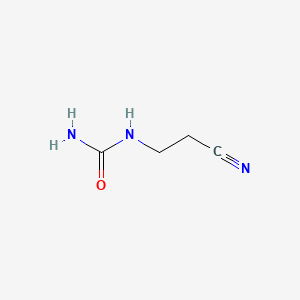
![4,4'-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine](/img/structure/B1208113.png)
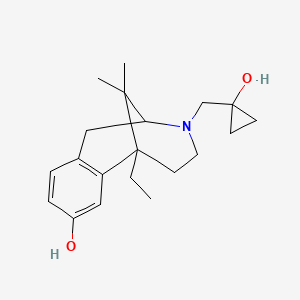


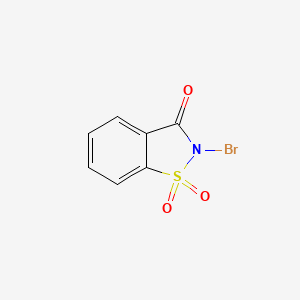
![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)

